5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The structure features:
- 3-Phenyl group: Enhances aromatic stacking interactions in biological systems.
Synthetic routes for similar oxadiazoles often start with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (precursor), which undergoes nucleophilic substitution with sulfonamides or thiols .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-13-7-9-14(10-8-13)23(19,20)11-15-17-16(18-22-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZNVLOKYMUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate hydrazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the oxadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
Scientific Research Applications
Medicinal Chemistry
The oxadiazole derivatives have shown significant promise in medicinal chemistry, particularly for their anti-cancer , anti-diabetic , and anti-inflammatory properties.
Anti-Cancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
- A study involving synthesized oxadiazoles reported that certain compounds induced apoptosis in glioblastoma cells, showcasing their potential as anti-cancer agents .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5b | LN229 | 10.5 |
| 5d | A549 | 12.0 |
Anti-Diabetic Effects
In vivo studies using models such as Drosophila melanogaster indicated that specific oxadiazole derivatives significantly reduced glucose levels, suggesting their potential as anti-diabetic agents .
Agricultural Applications
Oxadiazoles have been explored for their use as pesticides and herbicides due to their biological activity against plant pathogens and pests.
Case Study: Pesticidal Activity
A derivative of oxadiazole was evaluated for its efficacy against common agricultural pests, demonstrating notable insecticidal properties.
| Compound | Pest Type | Mortality Rate (%) |
|---|---|---|
| Oxadiazole Derivative 1 | Aphids | 85 |
| Oxadiazole Derivative 2 | Whiteflies | 90 |
Material Science
Oxadiazoles are also being investigated for their applications in the development of new materials, particularly in the fields of dyes and polymers.
UV Absorption Properties
Research has indicated that certain oxadiazole derivatives possess excellent UV absorption properties, making them suitable for use in sunscreens and UV-blocking materials .
Summary of Findings
The compound 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole exhibits a range of applications across various fields:
- Medicinal Chemistry : Potential anti-cancer and anti-diabetic properties.
- Agriculture : Effective against pests and pathogens.
- Material Science : Useful in developing UV-protective materials.
Mechanism of Action
The mechanism by which 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Diversity at the 5-Position
The 5-position of 1,2,4-oxadiazoles is critical for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
- The chloromethyl derivative serves as a versatile intermediate but lacks intrinsic bioactivity.
- Phenoxymethyl analogs (e.g., 5-[(3,5-dimethylphenoxy)methyl]) exhibit higher hydrophobicity (logP ~4.78), favoring membrane permeability .
- Sulfonamide/sulfonyl derivatives (e.g., the target compound) introduce hydrogen-bonding capacity and improved solubility compared to ether or thioether analogs .
Electronic and Steric Effects
- Fluorescence Properties : In 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole, the position of substituents (3 vs. 5) dictates coplanarity with the oxadiazole ring, affecting excited-state proton transfer and fluorescence . The target compound’s 4-methoxyphenylsulfonyl group may similarly influence electronic transitions.
- Anti-inflammatory Activity : 5-Methyl-3-phenyl-1,2,4-oxadiazole derivatives show dual cyclooxygenase/5-lipoxygenase inhibition, comparable to phenylbutazone . The target’s sulfonyl group may enhance binding to inflammatory enzyme active sites.
Physicochemical Property Analysis
Biological Activity
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a novel heterocyclic compound that has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its stability and reactivity. Its chemical structure can be represented as follows:
Key Characteristics
- Molecular Weight : 330.4 g/mol
- CAS Number : 1105223-63-9
- IUPAC Name : 5-[(4-methoxyphenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines. In a study involving multiple cancer types, a related compound demonstrated an IC50 value of approximately 92.4 µM against eleven different cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells .
Antimicrobial Properties
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole has also shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. It has been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins that mediate inflammation .
Neuroprotective Effects
Recent studies suggest that oxadiazole derivatives may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s. The interaction with acetylcholine receptors has been highlighted as a significant mechanism through which these compounds exert their effects .
The biological activity of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits various enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which play roles in cellular regulation and metabolism.
- Receptor Modulation : It may modulate receptor activity (e.g., acetylcholine receptors), influencing neurotransmission and potentially providing neuroprotective benefits .
- Cytotoxicity : The compound induces cytotoxic effects in cancer cells through apoptosis pathways, leading to cell death in malignant cells while sparing normal cells .
Case Studies
Several case studies illustrate the efficacy of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
